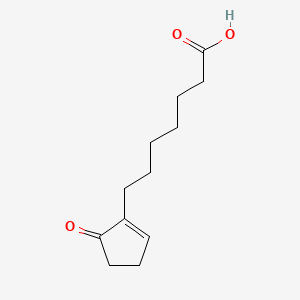

5-Oxocyclopent-1-ene-1-heptanoic acid

Description

Historical Perspectives on the Study of Cyclopentenone-Containing Lipid Derivatives

The journey into understanding cyclopentenone-containing lipids is intrinsically linked to the broader history of prostaglandin (B15479496) research. Prostaglandins (B1171923), initially discovered in the 1930s, were first identified as lipid-soluble acids with potent biological effects. ijcrt.org It was later in the mid-20th century that their structures were elucidated, revealing a common 20-carbon skeleton with a five-membered ring. nih.gov

The emergence of cyclopentenone prostaglandins as a distinct and important subclass gained momentum with the discovery that certain prostaglandins, such as PGE₂ and PGD₂, could undergo dehydration to form the corresponding α,β-unsaturated ketones, PGA₂ and PGJ₂ respectively. researchgate.net This chemical transformation was found to occur both in vivo and in vitro, suggesting a physiological relevance for these cyclopentenone derivatives. researchgate.net Early studies focused on their potent anti-proliferative and anti-viral activities, setting the stage for decades of research into their mechanisms of action and therapeutic potential. nih.govfrontiersin.org The recognition that the cyclopentenone moiety was a crucial pharmacophore spurred further investigations into other naturally occurring and synthetic analogues. researchgate.net

Foundational Concepts of 5-Oxocyclopent-1-ene-1-heptanoic Acid as a Central Chemical Entity in Research

This compound serves as a fundamental building block and a key investigative tool in the study of cyclopentenone prostaglandins. Its structure embodies the essential features of this class of molecules: the reactive cyclopentenone ring and a carboxylic acid-terminated side chain, which is characteristic of many prostaglandins and influences their solubility and transport.

The presence of the α,β-unsaturated ketone makes the molecule susceptible to nucleophilic attack, a process known as Michael addition. This reactivity is central to its biological effects, as it allows for the covalent modification of cellular targets, including transcription factors like NF-κB and the Keap1-Nrf2 pathway components, thereby influencing inflammatory and oxidative stress responses. nih.gov The heptanoic acid side chain provides a lipid-like character, facilitating interactions with cellular membranes and protein binding sites.

The strategic importance of this compound in research is underscored by its use in the synthesis of more complex prostaglandin analogues and its application as a simplified model system to probe the biological activities of the cyclopentenone pharmacophore without the additional complexities of other functional groups present in naturally occurring prostaglandins.

Interdisciplinary Relevance of this compound in Synthetic Organic Chemistry and Chemical Biology

The unique structural and electronic properties of this compound have cemented its importance across the disciplines of synthetic organic chemistry and chemical biology.

In synthetic organic chemistry , this compound and its derivatives are valuable intermediates in the total synthesis of a wide array of natural and designed prostaglandins. acs.org The cyclopentenone core provides a versatile scaffold upon which chemists can elaborate, introducing additional functional groups and stereocenters to create a diverse library of bioactive molecules. Synthetic strategies often focus on the stereoselective construction of the cyclopentenone ring and the controlled addition of side chains.

In the field of chemical biology , this compound and related structures are utilized as molecular probes to investigate complex biological processes. nih.gov By attaching reporter tags, such as fluorophores or affinity labels, to the cyclopentenone scaffold, researchers can identify the cellular binding partners of these electrophilic lipids and elucidate their mechanisms of action. This approach has been instrumental in identifying protein targets involved in inflammation, cancer cell proliferation, and antiviral responses. researchgate.netnih.gov The ability to "trap" and identify these targets provides invaluable insights into disease pathogenesis and opens new avenues for therapeutic intervention. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5239-43-0 | chembk.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₈O₃ | chembk.com |

| Molecular Weight | 210.27 g/mol | chembk.com |

Spectroscopic Data of this compound and Related Compounds

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the heptanoic acid chain (including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups), vinylic protons on the cyclopentenone ring, and allylic protons adjacent to the double bond and ketone. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the ketone, the sp² carbons of the double bond in the cyclopentenone ring, and the sp³ carbons of the aliphatic side chain and ring. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C=O stretch of the α,β-unsaturated ketone, and C=C stretching of the alkene. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of water, the carboxylic acid group, and cleavage of the side chain. |

Structure

3D Structure

Properties

IUPAC Name |

7-(5-oxocyclopenten-1-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h7H,1-6,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOKTHVXIPFAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200402 | |

| Record name | AY 16804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5239-43-0 | |

| Record name | 5-Oxo-1-cyclopentene-1-heptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5239-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AY 16804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AY 16804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxocyclopent-1-ene-1-heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Metabolic Research of Cyclopentenone Heptanoic Acids

Proposed Biosynthetic Origins and Precursors of the Cyclopentenone Heptanoic Acid Structure

The formation of the cyclopentenone ring, a key feature of 5-Oxocyclopent-1-ene-1-heptanoic acid, is primarily derived from the oxidative cyclization of polyunsaturated fatty acids (PUFAs). The specific precursors and pathways can vary between different organisms and even tissues.

In plants, the biosynthesis of related cyclopentenone structures, such as jasmonic acid and phytoprostanes, originates from linolenic acid (18:3) and linoleic acid (18:2). wikipedia.orgmdpi.com For instance, in potatoes, the incubation of [1-¹⁴C]linoleic acid with a whole homogenate preparation from stolons resulted in the formation of a new cyclopentenone, 10-oxo-11-phytoenoic acid. researchgate.net This process involves the action of 9-lipoxygenase and allene (B1206475) oxide synthase. researchgate.net Similarly, the incubation of [1-¹⁴C]linolenic acid with potato stolon preparations yielded an isomer of the jasmonate precursor, 12-oxo-10,15(Z)-phytodienoic acid. researchgate.net The biosynthesis of cyclopentenyl fatty acids in certain plants, like those in the Flacourtiaceae family, can also utilize (2-cyclopentenyl)carboxylic acid (aleprolic acid) as a primer, which is then elongated. nih.gov

In the context of prostaglandins (B1171923), which share the cyclopentane (B165970) ring structure, the biosynthesis begins with the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683) by phospholipase A₂. nih.gov AA is then converted to PGG₂ by cyclooxygenase (COX) enzymes. nih.gov Subsequent dehydration reactions of PGE₂ and PGD₂ lead to the formation of cyclopentenone prostaglandins (cyPGs) like PGA₂ and PGJ₂ respectively. nih.govnih.gov For example, PGA₁ is a metabolite derived from linoleic acid. nih.gov

The general scheme involves the oxygenation of a fatty acid by a lipoxygenase, followed by the action of an allene oxide synthase to form an unstable allene oxide. This intermediate then undergoes cyclization, catalyzed by an allene oxide cyclase, to form the cyclopentenone ring structure. wikipedia.org A series of β-oxidations may follow to shorten the carboxylic acid side chain. wikipedia.orgmdpi.com

Enzymatic Systems and Biotransformations Involved in the Formation of Related Natural Products

A variety of enzymatic systems are crucial for the synthesis and modification of cyclopentenone-containing natural products. These enzymes catalyze key steps in the biosynthetic pathways, leading to a diverse array of structures.

Key Enzymatic Steps and Corresponding Enzymes:

| Enzymatic Step | Enzyme Family/Specific Enzyme | Substrate(s) | Product(s) |

| Oxygenation | Lipoxygenase (LOX), e.g., 13-LOX | Linolenic acid, Linoleic acid | Fatty acid hydroperoxides |

| Allene Oxide Formation | Allene Oxide Synthase (AOS) | Fatty acid hydroperoxides | Allene oxides |

| Cyclization | Allene Oxide Cyclase (AOC) | Allene oxides | 12-oxophytodienoic acid (OPDA) |

| Reduction | 12-oxophytodienoic acid reductase (OPR3) | OPDA | 3-oxo-2-(2-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) |

| Chain Shortening | β-oxidation enzymes | OPC-8 and related compounds | Jasmonic acid and other cyclopentenones |

| Dehydration | Prostaglandin (B15479496) Synthases (e.g., PGDS, PGES) | PGE₂, PGD₂ | PGA₂, PGJ₂ |

| Conjugation | Jasmonoyl-isoleucine synthetase (JAR1) | Jasmonic acid, Isoleucine | Jasmonoyl-isoleucine (JA-Ile) |

| Methylation | JA methyl transferase (JMT) | Jasmonic acid | Methyl jasmonate |

Data sourced from multiple studies on jasmonate and prostaglandin biosynthesis. wikipedia.orgmdpi.comnih.govoup.com

In plants, the initial steps of jasmonic acid biosynthesis, including the conversion of linolenic acid to 12-oxophytodienoic acid (OPDA), occur in the chloroplasts. mdpi.comresearchgate.net The subsequent reduction and β-oxidation steps take place in the peroxisomes. mdpi.comresearchgate.net

The formation of cyclopentenone prostaglandins in animals involves cyclooxygenases (COX-1 and COX-2) located in the endoplasmic reticulum and nuclear membranes. nih.gov The dehydration of PGE₂ to PGA₂ and PGD₂ to PGJ₂ are key biotransformation steps. nih.govnih.gov

Furthermore, chemo-enzymatic cascades are being explored for the synthesis of cyclopentene (B43876) structures from fatty acids like oleic acid, utilizing whole-cell biocatalysts and metathesis catalysts. nih.gov

Metabolomic Investigation of this compound and Its Endogenous Analogs

Metabolomics provides a powerful platform for the comprehensive analysis of low molecular weight compounds, including cyclopentenone heptanoic acids, in biological systems. mdpi.commdpi.com

Identification in Biological Systems (excluding human clinical samples)

Cyclopentenone fatty acids and their derivatives have been identified in a variety of non-human biological systems, primarily in plants and microorganisms.

Plants: A novel cyclopentenone, 2-oxo-5-pentyl-3-cyclopentene-1-octanoic acid (10-oxo-11-phytoenoic acid), was identified in potato stolons after incubation with [1-¹⁴C]linoleic acid. researchgate.net Jasmonic acid and its various derivatives are well-known plant hormones found in numerous species, including jasmine. wikipedia.org Phytoprostanes, which are non-enzymatic metabolites of α-linolenic acid, are also present throughout the plant kingdom. nih.gov Metabolomic studies in pecan (Carya illinoinensis) have shown significant changes in lipid and lipid-like molecules during seed development. nih.gov

Fungi: Jasmonates and related compounds have been identified in fungi such as Fusarium oxysporum. nih.gov

Animal Models: In a murine model of snake envenoming, longitudinal metabolomics and lipidomics analyses revealed significant perturbations in various metabolites, including lipids, in the blood plasma. nih.gov

Isotopic Tracing for Metabolic Flux Analysis in Model Systems

Isotopic labeling is a crucial technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. researchgate.netwikipedia.orgcreative-proteomics.com By introducing isotopically labeled precursors into a biological system, researchers can track the incorporation of the label into downstream metabolites.

In the study of cyclopentenone biosynthesis, radiolabeled fatty acids have been instrumental. For example, the incubation of [1-¹⁴C]linoleic acid and [1-¹⁴C]linolenic acid with potato stolon preparations demonstrated their conversion into cyclopentenone products. researchgate.net Similarly, the biosynthesis of cyclopentenyl fatty acids in the seeds of Flacourtiaceae was confirmed by feeding [1-¹⁴C]acetate, which showed de novo synthesis of C16 fatty acids followed by elongation. nih.gov

Stable isotope labeling, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach for metabolic flux analysis. researchgate.netwikipedia.org While specific isotopic tracing studies focusing solely on this compound in model systems are not extensively detailed in the provided results, the principles have been widely applied to related compounds. For instance, the use of labeled precursors in plant metabolomics can help in understanding the biosynthesis and accumulation of lipids. mdpi.com Engineered enzymes are also being utilized for the synthesis of isotopically labeled cyclopropanes, a related cyclic structure, demonstrating the potential for creating labeled standards for metabolic studies. nih.govnih.gov

Pathways of Biotransformation and Degradation in Research Models (excluding human metabolism)

The biotransformation and degradation of cyclopentenone structures are important for regulating their biological activity and for their catabolism. These pathways have been investigated in various model organisms, particularly microorganisms and plants.

In plants, jasmonic acid undergoes various metabolic conversions, including conjugation to amino acids (e.g., isoleucine), methylation, hydroxylation, and glucosylation. mdpi.comnih.govoup.com These modifications can alter the biological activity of the molecule. For example, conjugation with isoleucine to form JA-Ile is considered the most bioactive form of the hormone. mdpi.com

Microorganisms have evolved diverse pathways for the degradation of cyclic compounds. The degradation of cyclopentanone (B42830) and cyclohexanone (B45756) has been studied in various bacteria and fungi. researchgate.net Key enzymes in these pathways include monooxygenases, such as cyclopentanone 1,2-monooxygenase (CPMO), which catalyze the initial ring cleavage. researchgate.net The degradation of aromatic compounds, which can also involve cyclic intermediates, often proceeds through oxidation to make the ring more susceptible to cleavage by dioxygenases. nih.gov Some bacteria, such as Acinetobacter sp., have been shown to have a high capacity for degrading oil components. researchgate.net The degradation of complex molecules like steroids, which contain cyclopentane rings, has also been characterized in bacteria, often involving a 9,10-seco pathway. mdpi.com Similarly, the microbial degradation of the recalcitrant pesticide chlordecone, which has a caged-ring structure, has been observed in bacterial consortia, leading to various dehalogenated metabolites. frontiersin.org

Molecular Mechanisms of Action and Receptor Interactions Research

Role of 5-Oxocyclopent-1-ene-1-heptanoic Acid as a Prostaglandin (B15479496) Analog in Biochemical Studies

This compound is structurally analogous to certain prostaglandins (B1171923), a group of physiologically active lipid compounds with diverse hormone-like effects. wikipedia.orgresearchgate.net Prostaglandins are derivatives of the 20-carbon prostanoic acid and are categorized into different series (e.g., PGE, PGF, PGA, PGB) based on the functionalities within their cyclopentane (B165970) ring structure. researchgate.net The core structure of this compound, featuring a cyclopentenone ring, aligns it with the family of cyclopentenone prostaglandins (cyPGs). nih.govresearchgate.net These prostaglandins, such as PGA1 and PGA2, are formed by the dehydration of their corresponding PGE precursors. nih.gov

The structural similarities allow this compound and its derivatives to be investigated as potential prostaglandin analogs in various biochemical studies. nih.gov Prostaglandin analogs are synthetic compounds designed to mimic the action of natural prostaglandins. youtube.com Due to their structural resemblance, these analogs can interact with biological systems in a manner similar to endogenous prostaglandins, making them valuable tools for research. nih.gov The study of such analogs helps to elucidate the complex roles of prostaglandins in physiological and pathological processes. researchgate.net

In Vitro and Cellular Studies of Receptor Binding and Activation Profiles

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. nih.govnih.gov There are at least nine known prostaglandin receptor subtypes, and the effect of a particular prostaglandin is determined by the type of receptor it binds to. wikipedia.orgyoutube.com For prostaglandin E1 (PGE1), a compound structurally related to this compound, four E-prostanoid (EP) receptor subtypes have been identified: EP1, EP2, EP3, and EP4. nih.govtdl.org

In vitro studies using radioligand binding assays have been crucial in determining the binding affinities of various prostaglandin analogs to these receptors. For instance, studies on bovine corpus luteum membranes have shown that [3H]PGE1 and [3H]PGE2 bind with high affinity to EP3 receptors. psu.edu The binding affinity of PGE1 to different mouse prostanoid receptors expressed in Chinese hamster ovary cells has been determined, showing high affinity for EP3 and EP4 receptors, followed by EP2 and EP1. medchemexpress.comnih.gov

The activation of these receptors by prostaglandin analogs triggers intracellular signaling cascades. The EP1 receptor is coupled to the Gq-phospholipase C pathway, leading to an increase in intracellular calcium. tdl.orgmdpi.com In contrast, EP2 and EP4 receptors are linked to Gs-adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels. researchgate.netmdpi.com The EP3 receptor can couple to Gi, which inhibits adenylyl cyclase and reduces cAMP levels. researchgate.net Studies have shown that PGE1 can induce HIF-1α protein expression and HIF-1 activation through the EP1 and EP3 receptors in human aortic smooth muscle cells and human umbilical vein endothelial cells. nih.gov

| Receptor Subtype | Primary Signaling Pathway | Effect of Activation |

| EP1 | Gq-phospholipase C | Increased intracellular Ca2+ |

| EP2 | Gs-adenylyl cyclase | Increased intracellular cAMP |

| EP3 | Gi-adenylyl cyclase | Decreased intracellular cAMP |

| EP4 | Gs-adenylyl cyclase | Increased intracellular cAMP |

Investigation of Enzymatic Modulations by this compound Derivatives

Derivatives of cyclopentenone prostaglandins are known to modulate the activity of various enzymes. The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring is a key feature responsible for some of these interactions. nih.govresearchgate.net

Enzyme Inhibition Kinetics and Mechanism

Prostaglandin analogs have been shown to modulate the activity of enzymes such as matrix metalloproteinases (MMPs). In studies on human trabecular meshwork cells, free acid forms of prostaglandin F2α analogs like latanoprost, bimatoprost, and unoprostone (B1682063) were found to increase the expression of pro-MMPs-1 and -9. nih.gov The mechanism often involves the activation of prostaglandin receptors, leading to downstream signaling that alters gene expression of these enzymes. frontiersin.org

Furthermore, the biosynthesis of prostaglandins themselves is tightly regulated by enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov Some prostaglandin analogs can feedback to modulate the activity of these enzymes or downstream synthases. mdpi.com For example, non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes, thereby blocking prostaglandin production. nih.gov

Structure-Guided Rational Design of Enzyme Modulators

The understanding of how prostaglandin analogs bind to their receptors and modulate enzyme activity has paved the way for the structure-guided design of more specific and potent enzyme modulators. By analyzing the structure-activity relationships, researchers can synthesize novel analogs with desired properties. researchgate.net For example, the development of selective inhibitors for specific COX isoforms (e.g., COX-2 selective inhibitors) was a result of understanding the structural differences between the enzymes. youtube.com Similarly, modifications to the side chains of prostaglandin analogs can alter their binding affinity and selectivity for different EP receptor subtypes, leading to more targeted therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological activity of prostaglandin analogs is highly dependent on their chemical structure. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and stereochemistry influence the interaction with biological targets.

For prostaglandin E1 analogs, the structure of the two side chains and the functionalities on the cyclopentane ring are critical for receptor binding and activation. nih.gov For instance, the affinity of PGE1 for its various receptor subtypes differs, indicating that the receptors can distinguish subtle structural features. tdl.orgnih.gov SAR studies have revealed that modifications at various positions of the prostaglandin scaffold can lead to compounds with altered receptor selectivity and potency. researchgate.net The presence of the α,β-unsaturated ketone in cyclopentenone prostaglandins is essential for many of their biological activities that are independent of prostanoid receptors, such as their anti-inflammatory and anti-neoplastic effects. nih.gov

Downstream Signaling Pathway Analyses in Cell-Based Assays

The binding of a prostaglandin analog to its receptor initiates a cascade of intracellular signaling events. Cell-based assays are instrumental in dissecting these downstream pathways.

Activation of EP2 and EP4 receptors by PGE1 analogs leads to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. youtube.commdpi.com This increase in cAMP can then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. youtube.com For example, in trigeminal ganglion neurons, PGE1 facilitates hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 2 via the EP2 receptor and subsequent cAMP accumulation. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 5 Oxocyclopent 1 Ene 1 Heptanoic Acid

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and impurity analysis of 5-Oxocyclopent-1-ene-1-heptanoic acid. toref-standards.com HRMS instruments provide highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the unambiguous determination of the elemental composition of the parent molecule and any related impurities. toref-standards.comijnrd.org

For this compound (Molecular Formula: C12H18O3), HRMS can verify the molecular ion's mass-to-charge ratio (m/z) against its calculated theoretical exact mass (210.1256 Da), confirming its elemental formula. chembk.com

Beyond confirmation of the parent structure, HRMS coupled with tandem mass spectrometry (MS/MS) is critical for structural elucidation and impurity profiling. toref-standards.comlew.ro The fragmentation pattern of the molecular ion provides key structural information. Common fragmentation pathways for a molecule like this compound would involve:

Loss of Water (-18 Da): From the carboxylic acid group.

Cleavage of the Heptanoic Acid Side Chain: Resulting in characteristic losses of alkyl fragments. libretexts.org

Decarboxylation (-45 Da): Loss of the COOH group is a prominent fragmentation for carboxylic acids. libretexts.org

Ring Cleavage: Fragmentation of the cyclopentenone ring.

Impurity profiling using techniques like LC-HRMS allows for the detection, identification, and quantification of trace-level impurities that may arise from the synthetic process or degradation. researchgate.netbiomedres.us This systematic approach is crucial for ensuring the quality and consistency of the compound. ijnrd.orgbiomedres.us

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Description | Proposed Structure / Loss | Theoretical m/z of Fragment |

|---|---|---|

| Molecular Ion [M+H]⁺ | C12H19O3⁺ | 211.1329 |

| Loss of Water [M+H-H₂O]⁺ | C12H17O2⁺ | 193.1223 |

| Loss of Carboxyl Group [M+H-COOH]⁺ | C11H18O⁺ | 166.1358 |

| Cleavage at α-carbon to ring | C7H11O3⁺ | 143.0703 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the detailed structural, conformational, and stereochemical analysis of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. Key expected signals include:

A broad singlet for the carboxylic acid proton (-COOH).

A signal in the olefinic region for the vinyl proton on the cyclopentenone ring.

Multiple signals in the aliphatic region corresponding to the methylene (B1212753) protons of the heptanoic acid chain and the cyclopentenone ring. The chemical shifts and splitting patterns (coupling constants) of the protons on and adjacent to the chiral center are particularly important for stereochemical assignment. organicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. nih.gov The chemical shifts are indicative of the carbon's chemical environment. Expected key resonances include:

A signal for the carbonyl carbon of the carboxylic acid (~175-185 ppm).

A signal for the ketone carbonyl carbon in the cyclopentenone ring (>200 ppm).

Signals for the two sp² carbons of the double bond in the ring.

Multiple signals for the sp³ carbons of the side chain and the ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding framework and confirm assignments. For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, helping to define the molecule's preferred conformation and the relative stereochemistry at the chiral center. unina.it The magnitude of three-bond coupling constants (³J) can also provide insight into dihedral angles, further refining the conformational model. unina.it

Advanced Chromatographic Separations (UPLC, HPLC, GC-MS) for Purity and Quantitative Analysis in Complex Mixtures

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for its quantification in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC is the most common method for analyzing this compound and related prostaglandins (B1171923). researchgate.netwalshmedicalmedia.com UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net A typical method involves a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. walshmedicalmedia.com Detection is often performed using a UV detector, as the α,β-unsaturated ketone (cyclopentenone) moiety provides a suitable chromophore (typically detected around 205-230 nm). walshmedicalmedia.com These methods are validated for linearity, precision, accuracy, and specificity to ensure reliable quantitative results. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile carboxylic acid must first be converted into a more volatile ester derivative, for example, a methyl ester. nih.gov This derivatization step allows the compound to be volatilized and passed through the GC column for separation. The separated components are then detected by a mass spectrometer, which provides both high sensitivity and structural information, making GC-MS a powerful tool for identifying and quantifying the compound and its impurities, especially in biological samples. nih.gov

Table 2: Example Chromatographic Conditions for Prostaglandin (B15479496) Precursor Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile / Phosphate Buffer (pH 3) | UV (205-230 nm) | Purity Assay, Stability | walshmedicalmedia.com |

| UPLC-MS/MS | Reversed-Phase C8 or C18 (e.g., 150 x 2.1 mm, 1.7 µm) | Gradient of Acetonitrile / Water with Formic Acid | Tandem Mass Spectrometry (MS/MS) | Quantitative analysis in complex matrices | researchgate.netrsc.org |

| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry (after derivatization) | Trace analysis in biological fluids | nih.gov |

Spectrophotometric Techniques for Reaction Monitoring and Compound Quantification

UV-Visible spectrophotometry offers a simple and rapid method for quantification and for monitoring reactions involving this compound. nih.gov The key to this application is the presence of the α,β-unsaturated carbonyl system within the cyclopentenone ring, which acts as a chromophore, absorbing UV light at a characteristic wavelength.

This absorbance can be used to:

Quantify the compound in pure solutions: By creating a calibration curve based on Beer-Lambert Law, the concentration of an unknown sample can be determined.

Monitor reaction progress: For reactions where the cyclopentenone chromophore is either formed or consumed, the change in absorbance at the specific wavelength (λmax) over time can be used to track the reaction kinetics. For instance, in the synthesis of this compound, the appearance of the characteristic UV absorbance would indicate product formation. nih.gov

While less specific than chromatographic methods, spectrophotometry is a valuable tool for high-throughput screening or for quick in-process checks during synthesis. nih.gov

Chiral Analysis Methods for Enantiomeric Purity Determination

Since this compound possesses a chiral center, it can exist as a mixture of two enantiomers (a racemate). As the biological activity of prostaglandins and their precursors is often highly stereospecific, determining the enantiomeric purity is of paramount importance. longdom.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating enantiomers. mdpi.comsciprofiles.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly employed for the resolution of prostaglandin enantiomers. nih.govnih.gov The development of a successful chiral HPLC method allows for the accurate determination of the enantiomeric excess (e.e.) of a sample. mdpi.com

Indirect Chiral HPLC: An alternative approach involves derivatizing the racemic compound with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. The relative peak areas of the separated diastereomers correspond to the original enantiomeric composition. nih.gov

The choice of method depends on the specific compound and the availability of suitable chiral columns or derivatizing agents. Validation of these methods is critical to ensure they are quantitative and can accurately determine the enantiomeric purity. nih.gov

Derivatives and Analogs of 5 Oxocyclopent 1 Ene 1 Heptanoic Acid in Synthetic and Biological Research

Methyl Esters and Other Carboxylic Acid Derivatives as Synthetic Intermediates

The carboxylic acid functional group in 5-oxocyclopent-1-ene-1-heptanoic acid is frequently converted into its methyl ester or other derivatives to facilitate subsequent synthetic transformations. These derivatives serve as crucial intermediates in the construction of more complex molecules, most notably prostaglandins (B1171923) and their analogs. researchgate.net

The methyl ester, methyl 7-(5-oxocyclopent-1-en-1-yl)heptanoate, is a common synthetic intermediate. researchgate.net The esterification of the carboxylic acid is typically performed to protect the acid functionality from undesired reactions during subsequent synthetic steps. For instance, in syntheses targeting prostaglandins, the methyl ester can be carried through several steps before being hydrolyzed back to the free acid in the final stages of the synthesis. A practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, a key intermediate for the drug misoprostol, has been developed from suberic acid. researchgate.net

Other carboxylic acid derivatives are also employed to activate the carboxyl group for specific reactions. For example, conversion to an acid chloride creates a highly reactive intermediate that can readily undergo nucleophilic acyl substitution. This strategy is useful for forming amides or other esters. While direct conversion of less reactive derivatives is challenging, they can be reverted to the carboxylic acid and then activated, for instance, with thionyl chloride to form the acid chloride. researchgate.net

Table 1: Carboxylic Acid Derivatives as Synthetic Intermediates

| Derivative | Structure | Role in Synthesis |

| Methyl 7-(5-oxocyclopent-1-en-1-yl)heptanoate |  | A protected form of the carboxylic acid, stable to various reaction conditions used in multi-step syntheses. researchgate.net |

| Acid Chloride Derivative | General Structure: R-COCl | A highly reactive intermediate for the formation of amides and other esters. |

| Amide Derivative | General Structure: R-CONH₂ | Can be formed from the corresponding acid chloride; important for creating analogs with modified side chains. |

Protection Group Variations (e.g., Silyl (B83357) Ethers, THP Ethers) and Their Chemical Implications

In the synthesis of complex molecules derived from this compound, the use of protecting groups is essential to mask reactive functional groups and ensure selectivity. The most common functionalities requiring protection are hydroxyl groups, which may be present on the cyclopentenone ring or its precursors. Silyl ethers and tetrahydropyranyl (THP) ethers are two widely used classes of protecting groups in this context. total-synthesis.comwikipedia.orgorganic-chemistry.org

Silyl Ethers: Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., chloride) in the presence of a base. wikipedia.orglibretexts.org Common silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). wikipedia.orglibretexts.org Their stability varies significantly, which allows for selective protection and deprotection. wikipedia.orgchem-station.com For instance, the relative stability of silyl ethers under acidic conditions is TMS < TBS < TIPS, allowing for the removal of a TMS group in the presence of a TBS or TIPS group. wikipedia.org This differential stability is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple hydroxyl groups. libretexts.orgchem-station.com In prostaglandin (B15479496) synthesis, diphenylprolinol silyl ether has been used as a catalyst in asymmetric cycloaddition reactions to create the chiral cyclopentane (B165970) framework. oup.com

THP Ethers: Tetrahydropyranyl (THP) ethers are another common choice for protecting alcohols. total-synthesis.comorganic-chemistry.org They are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). total-synthesis.comyoutube.comwikipedia.org THP ethers are stable to a wide range of non-acidic conditions, including organometallic reagents and hydrides, but are readily cleaved under mild acidic conditions. total-synthesis.comorganic-chemistry.orgthieme-connect.de A notable drawback of THP protection is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is chiral. organic-chemistry.org

Table 2: Common Protecting Groups and Their Properties

| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection | Key Features |

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | t-BuMe₂SiCl, imidazole | TBAF, or mild acid | Good stability, widely used in synthesis. wikipedia.orglibretexts.orgchem-station.com |

| Triisopropylsilyl Ether | TIPS | i-Pr₃SiCl, imidazole | TBAF, or stronger acid | More sterically hindered and more stable than TBS. wikipedia.org |

| Tetrahydropyranyl Ether | THP | 3,4-Dihydropyran, acid catalyst (e.g., TsOH) | Mild aqueous acid (e.g., acetic acid) | Stable to basic and organometallic reagents, but creates a new stereocenter. total-synthesis.comorganic-chemistry.org |

Stereoisomers and Their Distinct Research Utility

The biological activity of prostaglandins and their analogs is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of these molecules is of paramount importance. oup.comnih.govrsc.org While this compound itself is achiral, its derivatives, particularly those with substituted cyclopentane rings, possess multiple chiral centers. The precise control of these stereocenters is a key challenge in synthetic organic chemistry.

Different stereoisomers often exhibit distinct biological activities and research utilities. For example, in the synthesis of prostaglandins, specific enantiomers are required to elicit the desired physiological response. oup.comacs.org The synthesis of the clinically important tricyclic prostaglandin D2 metabolite (PGDM) methyl ester highlights the challenges in controlling the stereochemistry of four contiguous stereocenters on the cyclopentane ring. nih.gov

Synthetic strategies often employ chiral starting materials, asymmetric catalysts, or enzymatic resolutions to obtain the desired stereoisomers. acs.orgoup.comacs.org For instance, organocatalyst-mediated asymmetric reactions have been developed to generate chiral cyclopentane frameworks with high diastereo- and enantioselectivities. oup.com The ability to synthesize specific stereoisomers allows researchers to investigate the structure-activity relationships of prostaglandins and their analogs, leading to the development of more potent and selective therapeutic agents.

Structural Modifications of the Cyclopentenone Ring and Heptanoic Acid Side Chain for Probe Development

The development of molecular probes based on the this compound scaffold is a powerful approach to study the biological roles of prostaglandins and other lipid mediators. nih.govresearchgate.net These probes are designed by strategically modifying the cyclopentenone ring and the heptanoic acid side chain to incorporate reporter groups or photoreactive moieties.

Cyclopentenone Ring Modifications: The cyclopentenone ring is a key pharmacophore in many biologically active compounds. nih.govresearchgate.net Modifications to this ring can be used to tune the reactivity and selectivity of the molecule. For example, the introduction of substituents on the ring can alter its susceptibility to Michael addition, a common reaction for cyclopentenones. In the context of probe development, the ring can be modified to attach fluorescent tags or cross-linking agents. The cyclopentane motif has been recognized as a valuable scaffold in medicinal chemistry, and modern synthetic methods allow for the construction of complex cyclopentanoid structures. researchgate.net

Heptanoic Acid Side Chain Modifications: The heptanoic acid side chain is also a common site for modification. The terminal carboxylic acid can be derivatized to attach reporter groups such as biotin (B1667282) or fluorescent dyes. This allows for the detection and visualization of the probe and its binding partners. Additionally, the length and saturation of the alkyl chain can be varied to optimize the probe's binding affinity and specificity for its target proteins. In some cases, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can be incorporated to improve the solubility and biocompatibility of the probe. youtube.com

Design and Synthesis of Photoaffinity Probes and Bioconjugatable Analogs

Photoaffinity labeling is a powerful technique for identifying the cellular targets of bioactive molecules. nih.govnih.gov This method involves the use of a photoaffinity probe, which is a molecule that contains a photoreactive group. Upon irradiation with UV light, the photoreactive group forms a highly reactive species that can covalently bind to nearby molecules, typically proteins.

The design of photoaffinity probes based on the this compound scaffold typically involves the incorporation of a photoreactive group, such as a diazirine or a benzophenone, into the molecule. nih.gov Diazirines are often preferred as they can generate carbenes upon photolysis, which are highly reactive and can form covalent bonds with a wide range of amino acid residues. nih.gov

In addition to the photoreactive group, these probes often contain a reporter tag, such as biotin or an alkyne, for subsequent detection and enrichment. Biotinylated probes can be captured using streptavidin-coated beads, while alkyne-tagged probes can be derivatized with an azide-containing reporter via "click chemistry." The synthesis of these trifunctional probes, containing the cyclopentenone core, a photoreactive group, and a reporter tag, requires sophisticated multi-step synthetic strategies. nih.gov

The development of such probes allows for the identification of novel protein targets of prostaglandins and their analogs, providing valuable insights into their mechanisms of action and biological functions. nih.gov

Table 3: Components of Photoaffinity Probes

| Component | Example | Function |

| Core Scaffold | This compound derivative | Provides the basic structure for binding to the target protein. |

| Photoreactive Group | Diazirine, Benzophenone | Forms a covalent bond with the target protein upon UV irradiation. nih.gov |

| Reporter Tag | Biotin, Alkyne | Enables detection, visualization, and enrichment of the probe-protein complex. |

| Linker | Polyethylene glycol (PEG) | Connects the core scaffold to the reporter tag and can improve solubility. youtube.com |

Emerging Research Frontiers and Methodological Advancements

Novel Catalytic Systems for Sustainable Synthesis of Cyclopentenone Heptanoic Acids

The development of efficient and environmentally benign synthetic routes to cyclopentenone-containing molecules is a significant area of research. Traditional methods often involve harsh reagents and generate considerable waste. Modern catalysis offers promising alternatives, focusing on sustainability, atom economy, and catalytic efficiency.

Recent advancements have highlighted several innovative catalytic strategies applicable to the synthesis of cyclopentenone cores. Transition metal catalysis, for instance, has been a cornerstone of modern organic synthesis. The Pauson-Khand reaction , which utilizes cobalt complexes to construct cyclopentenones from an alkene, an alkyne, and carbon monoxide, continues to be refined nih.gov. Newer iterations focus on using safer sources of carbon monoxide and developing catalytic versions to reduce metal waste nih.gov.

Palladium-catalyzed reactions have also emerged as powerful tools. A notable development is a molecular shuffling process that employs palladium catalysis to create polysubstituted cyclopentenones from an alkyne and an α,β-unsaturated acid chloride, which ingeniously serves as both the alkene and carbon monoxide source nih.gov. This carbon monoxide-free approach offers excellent yields and complementary regioselectivity to traditional methods nih.gov. Another innovative strategy involves a ruthenium-catalyzed three-component coupling of HBr, an alkyne, and a vinyl ketone to access 2,3-disubstituted cyclopentenones nih.gov.

In the realm of green chemistry, the use of reusable and non-toxic catalysts is paramount. Copper(II)/chitosan-based catalysts have shown promise in various organic transformations, including aldol (B89426) reactions, which can be a key step in cyclopentenone synthesis chemicalbook.com. These catalysts are advantageous as they can be used in water, the greenest solvent, and are easily separated and reused chemicalbook.com.

Biocatalysis represents another frontier for sustainable synthesis. Enzymes such as lipases and peroxidases have been employed in the synthesis of cross-conjugated cyclopentenones pnas.orgnih.gov. These enzymatic reactions offer high selectivity under mild conditions, contributing to more sustainable manufacturing processes nih.gov. The synthesis of related phytoprostanes has been achieved using a combination of reductive alkylation and cross-coupling metathesis, sometimes employing enzymes like Candida antarctica lipase (B570770) B (CALB) for key steps chemicalbook.com.

| Catalytic System | Key Features | Sustainability Aspects | Relevant Reactions |

|---|---|---|---|

| Palladium Catalysis | Molecular shuffling of unsaturated acid chlorides and alkynes. | Carbon monoxide-free pathway, high atom economy. | [4+1] cycloaddition |

| Ruthenium Catalysis | Three-component coupling of HBr, an alkyne, and a vinyl ketone. | Efficient access to substituted cyclopentenones. | Three-component coupling |

| Copper(II)/Chitosan | Reusable, chitosan-supported catalyst. | Operates in water, recyclable catalyst. | Aldol reactions |

| Biocatalysis (e.g., Lipases) | Enzymatic transformations. | Mild reaction conditions, high selectivity, biodegradable catalyst. | Kinetic resolutions, esterifications |

| Cobalt Catalysis (Pauson-Khand) | [2+2+1] cycloaddition of alkene, alkyne, and CO. | Catalytic variants reduce metal waste. | Cycloaddition |

Application of Computational Chemistry and Machine Learning in Molecular Design and Reaction Prediction

Computational chemistry and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties, the design of novel compounds, and the optimization of synthetic routes. For a molecule like 5-Oxocyclopent-1-ene-1-heptanoic acid, these tools offer powerful avenues for exploration.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For cyclopentenone derivatives, QSAR studies have been employed to understand the structural features that influence their activity as, for example, prostaglandin (B15479496) EP1 receptor antagonists nih.gov. By analyzing various molecular descriptors, these models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds nih.gov.

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is another crucial application of computational chemistry. Online platforms and specialized software can predict the pharmacokinetic properties of compounds like 2,5-dibenzylidenecyclopentanone, a related mono-ketone analog of curcumin (B1669340) pnas.orgnih.gov. These predictions help in the early identification of potential liabilities, such as poor bioavailability or rapid metabolism, allowing for structural modifications to improve the drug-likeness of a molecule before committing to costly synthesis nih.gov.

Machine learning (ML) is increasingly being used to predict the outcomes of chemical reactions and to plan synthetic pathways. By training on vast databases of known reactions, ML models can learn the underlying principles of chemical reactivity and propose viable synthetic routes for target molecules nih.govmdpi.com. This technology can significantly accelerate the discovery of efficient syntheses for complex molecules like cyclopentenone heptanoic acids ppjonline.org. Furthermore, ML algorithms can be integrated with automated synthesis platforms, creating unmanned systems that can design and execute chemical syntheses with high precision and efficiency nih.gov.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction of small molecules with biological targets at an atomic level. For instance, docking studies have been used to investigate the binding of cyclopentanone-containing compounds to various proteins, providing insights into their mechanism of action nih.govnih.govhhu.denih.govnih.gov. While specific docking studies on this compound are not widely reported, the methodology is readily applicable to explore its potential interactions with various protein targets.

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| QSAR Modeling | Predicting biological activity based on chemical structure. | Can guide the design of analogs with optimized biological functions. nih.gov |

| In Silico ADME/T | Predicting pharmacokinetic and toxicity profiles. | Early assessment of drug-likeness and potential liabilities. pnas.orgnih.gov |

| Machine Learning | Predicting reaction outcomes and planning synthetic routes. | Accelerates the discovery of efficient and novel synthetic pathways. nih.govmdpi.comppjonline.org |

| Molecular Docking | Predicting the binding orientation and affinity to a target protein. | Elucidating potential biological targets and mechanisms of action. nih.govnih.govhhu.denih.govnih.gov |

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding of Interactions

Omics technologies provide a global view of the molecular changes within a biological system in response to a stimulus. The integration of proteomics, transcriptomics, and metabolomics offers a powerful approach to unravel the complex biological interactions of this compound and related cyclopentenone lipids.

Proteomics , the large-scale study of proteins, has been instrumental in identifying the cellular targets of electrophilic cyclopentenone prostaglandins (B1171923) (cyPGs), which share the reactive α,β-unsaturated carbonyl group with this compound pnas.orgnih.gov. These studies have revealed that cyPGs covalently modify a diverse range of proteins, including those involved in inflammation, cell proliferation, and redox signaling pnas.org. By identifying the specific protein targets and the sites of modification, proteomics provides a deep understanding of the molecular mechanisms underlying the biological effects of these lipids nih.gov.

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, offers insights into how cyclopentenones alter gene expression. Single-nucleus transcriptomics, for example, can reveal cell-type-specific changes in gene expression in response to a compound over time researchgate.net. This technology can be applied to understand how this compound modulates cellular pathways at the transcriptional level in various model organisms.

Metabolomics and Lipidomics focus on the comprehensive analysis of metabolites and lipids in a biological system. Advanced analytical platforms, such as UHPLC-MS/MS, enable the detailed profiling of signaling lipids, including various prostaglandins and isoprostanes nih.gov. Applying these methods to systems treated with this compound can reveal its metabolic fate and its impact on broader lipid signaling networks and metabolic pathways nih.gov.

The true power of these technologies lies in their integration. A systems-level understanding emerges when data from proteomics, transcriptomics, and metabolomics are combined. For instance, identifying a protein target through proteomics can be correlated with changes in the expression of its corresponding gene (transcriptomics) and alterations in related metabolic pathways (metabolomics). This integrated approach provides a holistic picture of the biological impact of cyclopentenone heptanoic acids.

| Omics Technology | Primary Focus | Application to Cyclopentenone Heptanoic Acids |

|---|---|---|

| Proteomics | Global analysis of proteins and their modifications. | Identification of direct protein targets and elucidation of mechanisms of action. pnas.orgnih.gov |

| Transcriptomics | Comprehensive analysis of gene expression (RNA transcripts). | Understanding the impact on cellular signaling pathways at the gene expression level. researchgate.net |

| Metabolomics/Lipidomics | Systematic study of metabolites and lipids. | Characterizing the metabolic fate and effects on broader metabolic and lipid networks. nih.govnih.gov |

Development of Advanced Biosensors and Detection Methodologies for Cyclopentenone Heptanoic Acids

The development of sensitive and selective methods for the detection of bioactive lipids like this compound is crucial for studying their biological roles and for potential diagnostic applications. Advanced biosensors offer rapid, and often real-time, detection capabilities that can surpass traditional analytical techniques.

Fluorescent chemosensors represent a promising approach for the detection of specific molecules. Recently, fluorescent chemosensors based on a tetrasubstituted cyclopentenone scaffold have been synthesized for the selective detection of metal ions like Fe³⁺ and Cu²⁺ pnas.org. This demonstrates the principle that the cyclopentenone core can be functionalized to create selective sensors. By modifying the recognition element, it is conceivable to develop fluorescent probes that specifically bind to and signal the presence of cyclopentenone heptanoic acids.

Electrochemical biosensors are another powerful tool for the detection of lipid mediators nih.govnih.govnih.gov. These sensors can be based on various principles, including immunosensors, aptamer-based sensors, and molecularly imprinted polymers nih.gov. For instance, electrochemical immunosensors utilize the high specificity of antibody-antigen interactions. An antibody raised against this compound could be immobilized on an electrode surface to create a highly specific sensor. Nanomaterials, such as graphene and gold nanoparticles, are often incorporated to enhance the sensitivity of these electrochemical sensors nih.gov.

Genetically encoded biosensors offer the ability to detect molecules within living cells. While a specific sensor for cyclopentenone heptanoic acids has not been reported, the development of a biosensor for malonyl-CoA, a key building block in fatty acid and polyketide synthesis, demonstrates the feasibility of this approach biorxiv.org. By engineering the ligand-binding domain of a bacterial transcription factor, a fluorescent reporter system was created that responds to changes in intracellular malonyl-CoA concentrations biorxiv.org. A similar strategy could potentially be employed to develop a biosensor for cyclopentenone-containing lipids.

The inherent reactivity of the α,β-unsaturated carbonyl group in cyclopentenones could also be exploited for sensor development. Probes that undergo a specific chemical reaction with this functional group, leading to a detectable change in fluorescence or an electrochemical signal, could form the basis of a detection methodology.

| Biosensor Type | Principle of Detection | Potential for Detecting Cyclopentenone Heptanoic Acids |

|---|---|---|

| Fluorescent Chemosensors | Change in fluorescence upon binding to the analyte. | The cyclopentenone scaffold can be modified to create selective fluorescent probes. pnas.org |

| Electrochemical Biosensors | Conversion of a biological recognition event into an electrical signal. | Immunosensors, aptasensors, or molecularly imprinted polymers can be designed for high specificity and sensitivity. nih.govnih.govnih.gov |

| Genetically Encoded Biosensors | Expression of a sensor protein within a cell that reports on analyte concentration. | Engineering of transcription factors or other binding proteins could lead to intracellular sensors. biorxiv.org |

Exploration of Unconventional Biological Roles in Model Organisms (excluding human disease)

While much of the research on cyclopentenone-containing lipids has focused on their role in inflammation and disease in mammals, there is a growing body of evidence for their diverse and unconventional roles in other model organisms. These studies, which are not focused on human disease, provide fundamental insights into the evolution and function of lipid signaling pathways.

In the plant kingdom , cyclopentenones are well-established signaling molecules involved in defense responses. 12-oxo-phytodienoic acid (OPDA), a biosynthetic precursor to jasmonic acid, is itself a potent signaling molecule that can activate defense gene expression independently of jasmonic acid pnas.orgnih.govnih.gov. The electrophilic nature of the cyclopentenone ring in OPDA is thought to be crucial for its biological activity nih.gov. These findings in plants suggest that this compound could potentially play a role in mediating stress responses or developmental processes in plants, a hypothesis that warrants further investigation. For instance, studies have shown that other fatty acids and related compounds can influence plant growth and development nih.gov.

In insects , fatty acids and their derivatives are essential for a wide range of physiological processes, including reproduction, energy metabolism for flight, and adaptation to environmental stress researchgate.net. Prostaglandins and other eicosanoids have been shown to mediate immune responses in insects nih.gov. Given that some entomopathogens have evolved strategies to inhibit host phospholipase A2 activity and thus suppress eicosanoid-mediated immunity, it is plausible that cyclopentenone-containing lipids could play a role in insect-pathogen interactions nih.gov. The fruit fly, Drosophila melanogaster, is a powerful model organism for studying lipid metabolism, and lipidomic studies have revealed dynamic changes in lipid composition during development and in response to diet nih.govnih.gov. Exploring the effects of this compound in Drosophila could uncover novel roles in development, metabolism, or immunity.

The nematode Caenorhabditis elegans is another valuable model for studying the effects of bioactive compounds on lifespan and metabolism. Studies have shown that various small molecules, including phenolic acids, can extend the lifespan and improve stress resistance in C. elegans. The energy metabolism of C. elegans is also known to be a key determinant of its lifespan. Investigating the effects of this compound on the lifespan, stress resistance, and energy metabolism of C. elegans could reveal conserved signaling pathways that are modulated by this class of lipids.

These explorations in non-mammalian model organisms are crucial for building a comprehensive understanding of the biological significance of this compound and the broader family of cyclopentenone lipids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxocyclopent-1-ene-1-heptanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of cyclopentenyl carboxylic acid derivatives typically involves cyclization of linear precursors or functionalization of preformed cyclopentene rings. For example, boronic acid derivatives (e.g., (5-Oxocyclopent-1-en-1-yl)boronic acid) are synthesized via palladium-catalyzed cross-coupling or hydroboration, with ketone functionalities introduced via oxidation . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling.

- Temperature control : 60–80°C for cyclization steps to avoid side reactions.

- Solvent polarity : THF or DMF to stabilize intermediates.

- Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 40%–65% for similar compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The conjugated cyclopentenyl system shows distinct vinyl proton splitting (δ 5.8–6.2 ppm, multiplet). The heptanoic acid chain exhibits a triplet for the α-proton (δ 2.3–2.5 ppm) and a broad carboxyl OH peak (δ 10–12 ppm).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch for ketone and carboxylic acid).

- MS : Molecular ion peak at m/z 212 (C₁₃H₂₀O₄) for the methyl ester derivative, with fragmentation patterns reflecting cyclopentene ring cleavage .

Q. What interaction mechanisms govern the reactivity of this compound with biomolecules (e.g., diols or enzymes)?

- Methodological Answer : The ketone and carboxylic acid groups enable hydrogen bonding and coordination with biomolecules. For example:

- Diol binding : The boronic acid analog forms reversible esters with 1,2- or 1,3-diols (e.g., sugars), a mechanism applicable to the ketone-carboxylic acid system .

- Enzyme inhibition : Competitive inhibition studies require titration of the compound against target enzymes (e.g., cyclooxygenase analogs) with IC₅₀ determination via fluorometric assays .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the stereoelectronic effects of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For cyclopentenyl systems, the ketone group acts as an electron-deficient center, directing nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate binding affinities with proteins using software like GROMACS. Parameterize force fields using the CGenFF database for accurate van der Waals and electrostatic interactions .

- Validation : Compare computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to refine models .

Q. What strategies resolve contradictions in reported bioactivity data for cyclopentenyl carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Mitigation steps include:

- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK-293 ≤ P20) and validate via positive controls.

- Batch analysis : Quantify impurities via HPLC-MS and correlate with bioactivity (e.g., IC₅₀ shifts ≥20% indicate impurity interference).

- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, weighting by sample size and assay reliability .

Q. How do solvent polarity and pH affect the stability of this compound during long-term storage?

- Methodological Answer :

- pH dependence : The carboxylic acid group undergoes deprotonation above pH 4.5, increasing solubility but accelerating hydrolysis. Store in acidic buffers (pH 3.0–4.0) or as a lyophilized powder.

- Solvent effects : Aprotic solvents (e.g., DMSO) stabilize the ketone moiety, while protic solvents (e.g., ethanol) promote esterification. Degradation kinetics can be modeled via Arrhenius plots at 4°C, 25°C, and 37°C .

Q. What experimental designs validate the reproducibility of synthetic protocols for this compound derivatives?

- Methodological Answer :

- Open-source documentation : Publish step-by-step protocols with exact equipment settings (e.g., Schlenk line vacuum: 0.1 mbar; stir rate: 600 rpm).

- Blind replication : Collaborate with independent labs to repeat syntheses using shared reagents.

- Data transparency : Provide raw NMR spectra, chromatograms, and crystallographic data (if available) in supplemental materials, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.